(2-nitro-9H-fluoren-9-ylidene)propanedinitrile
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Overview
Description
2-(2-NITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE is a complex organic compound characterized by its unique structure, which includes a fluorenylidene moiety and a nitro group.
Preparation Methods
The synthesis of 2-(2-NITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE typically involves the reaction of fluorenone derivatives with malononitrile in the presence of a nitro group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or 1,4-dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-NITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the fluorenylidene moiety.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2-NITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(2-NITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The fluorenylidene moiety contributes to its stability and overall chemical behavior .
Comparison with Similar Compounds
2-(2-NITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE can be compared with other similar compounds such as:
2-(2,4,7-TRINITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE:
2-(9H-FLUOREN-9-YLIDENE)HYDRAZINE-1-CARBOTHIOAMIDE:
The uniqueness of 2-(2-NITRO-9H-FLUOREN-9-YLIDENE)PROPANEDINITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H7N3O2 |
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Molecular Weight |
273.24 g/mol |
IUPAC Name |
2-(2-nitrofluoren-9-ylidene)propanedinitrile |
InChI |
InChI=1S/C16H7N3O2/c17-8-10(9-18)16-14-4-2-1-3-12(14)13-6-5-11(19(20)21)7-15(13)16/h1-7H |
InChI Key |
BUGVFAHWCZRECA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=C(C#N)C#N)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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